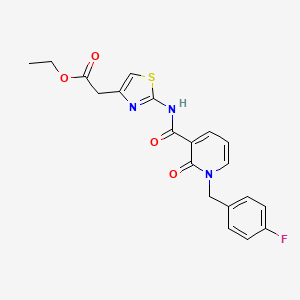

![molecular formula C17H20N2O3S B2739262 4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine CAS No. 339017-01-5](/img/structure/B2739262.png)

4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial Activity Modulation

4-(Phenylsulfonyl) morpholine, related to the chemical structure of interest, demonstrates potential in antimicrobial applications. A study investigated its antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and strains of Candida. The compound showed significant modulating activity when combined with amikacin against P. aeruginosa, reducing the minimum inhibitory concentration (MIC) substantially, highlighting its potential in combating multidrug-resistant microbial strains (Oliveira et al., 2015).

Chemical Synthesis and Modifications

Research on the sulfenylation of pyrroles and indoles with compounds including morpholine derivatives demonstrates the utility of these chemical structures in synthesizing substituted pyrroles and indoles. This process facilitates the creation of compounds with potential applications in various fields, including pharmaceuticals and materials science (Gilow et al., 1991).

Topical Drug Delivery

In the development of prodrugs for topical drug delivery, novel morpholinyl- and methylpiperazinylacyloxyalkyl esters of naproxen were synthesized. These compounds showed enhanced skin permeation compared to naproxen itself, indicating the role of morpholine derivatives in improving the delivery of therapeutic agents through the skin (Rautio et al., 2000).

Odorless Chemical Oxidations

Morpholine derivatives have been employed as odorless substitutes for dimethyl sulfide and dimethyl sulfoxide in Corey–Kim and Swern oxidations. This innovation reduces the unpleasant odors associated with these reactions and simplifies the purification process, showing the versatility of morpholine in organic synthesis (Nishide et al., 2004).

Electrophosphorescent Materials

Research on bis-sulfone small molecules, including phenylsulfonyl derivatives, as hosts for phosphor iridium complexes in blue-green organic light-emitting devices (OLEDs) demonstrates the utility of these compounds in electronics. The study highlights the potential of sulfone-based materials in creating efficient, high-performance OLEDs (Kim et al., 2011).

Propriétés

IUPAC Name |

4-[3-(benzenesulfonyl)-4,6-dimethylpyridin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-13-12-14(2)18-17(19-8-10-22-11-9-19)16(13)23(20,21)15-6-4-3-5-7-15/h3-7,12H,8-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJKPDFNMSLGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[5.2.0]non-8-ene-8-carboxylic acid](/img/structure/B2739179.png)

![2-(3,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2739181.png)

![N-(4-methoxyphenyl)-3-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2739183.png)

![(2E)-3-{3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B2739191.png)

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)